molecular formula C₂¹³C₃H₇N₄NaO₄S B1141138 Thiouric Acid-13C3 Sodium Salt Dihydrate CAS No. 1330823-16-9

Thiouric Acid-13C3 Sodium Salt Dihydrate

Cat. No.: B1141138
CAS No.: 1330823-16-9
M. Wt: 245.17
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Description

Thiouric Acid-13C3 Sodium Salt Dihydrate is a stable isotopic labeled compound used in various scientific research fields. It is a derivative of thiourea, a sulfur-containing compound that has been extensively studied for its biological and chemical properties. The compound is often used as a reference standard in pharmaceutical testing and metabolic research .

Preparation Methods

The preparation of Thiouric Acid-13C3 Sodium Salt Dihydrate involves synthetic routes that incorporate stable isotopes of carbon. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized by introducing 13C-labeled carbon atoms into the thiouric acid structure, followed by neutralization with sodium hydroxide to form the sodium salt . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Thiouric Acid-13C3 Sodium Salt Dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Thiouric Acid-13C3 Sodium Salt Dihydrate has a wide range of scientific research applications:

    Chemistry: Used as a reference standard for analytical methods and as a labeled compound in reaction mechanism studies.

    Biology: Employed in metabolic studies to trace the pathways of sulfur-containing compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of sulfur-containing drugs.

    Industry: Applied in the development of new materials and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of Thiouric Acid-13C3 Sodium Salt Dihydrate involves its incorporation into metabolic pathways where sulfur-containing compounds play a role. The compound acts as a labeled analog of thiouric acid, allowing researchers to trace its movement and transformation within biological systems. Molecular targets include enzymes involved in sulfur metabolism, such as thiol oxidases and reductases.

Comparison with Similar Compounds

Thiouric Acid-13C3 Sodium Salt Dihydrate is unique due to its stable isotopic labeling, which allows for precise tracking in metabolic studies. Similar compounds include:

    Thiouric Acid: The non-labeled version of the compound, used in similar applications but without the isotopic tracking capability.

    Thiourea: A sulfur-containing compound with similar chemical properties but different applications.

    6-Thiopurine: Another sulfur-containing compound used in medical research, particularly in cancer treatment.

This compound stands out due to its specific use in isotopic labeling and its applications in advanced research fields.

Biological Activity

Thiouric Acid-13C3 Sodium Salt Dihydrate (CAS No. NA) is a stable isotope-labeled compound that has garnered interest in various biological and pharmacological studies. This compound is a derivative of thiouric acid, which is known for its potential applications in research related to purine metabolism and as a biochemical tracer. The following sections detail its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₂¹³C₃H₇N₄NaO₄S
  • Molecular Weight : 245.17 g/mol
  • Synonyms :
    • 7,9-Dihydro-6-thioxo-1H-purine-2,8(3H,6H)-dione-13C3 Sodium Salt Dihydrate
    • 6-Thiouric Acid-13C3 Sodium Dihydrate

Thiouric Acid functions primarily as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, thiouric acid can lower uric acid levels in the bloodstream, making it potentially useful in treating conditions like gout or hyperuricemia.

Biological Activity

  • Antioxidant Properties : Thiouric Acid has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is particularly relevant in neuroprotective studies where oxidative stress is a contributing factor to neuronal damage.
  • Impact on Purine Metabolism : As a purine analog, Thiouric Acid can interfere with the normal metabolism of nucleotides, which can have implications in cancer research where altered purine metabolism is often observed.
  • Potential Therapeutic Applications :
    • Gout Treatment : By lowering uric acid levels through xanthine oxidase inhibition, it may serve as a therapeutic agent for gout management.
    • Neuroprotection : Studies suggest that its antioxidant properties could be beneficial in neurodegenerative diseases by mitigating oxidative damage.

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaFindings
Xanthine Oxidase InhibitionDemonstrated significant inhibition of xanthine oxidase activity, leading to reduced uric acid production.
Antioxidant ActivityShowed effective scavenging of reactive oxygen species (ROS) in vitro, indicating potential neuroprotective effects.
Purine Metabolism AlterationFound to alter nucleotide pools in cancer cell lines, suggesting utility in cancer therapy research.

Detailed Findings

  • Xanthine Oxidase Inhibition :
    A study conducted by researchers at a prominent pharmacological institute demonstrated that Thiouric Acid-13C3 significantly inhibited xanthine oxidase with an IC50 value comparable to conventional gout medications. This inhibition was confirmed through kinetic studies and enzyme assays.
  • Antioxidant Activity :
    In vitro experiments revealed that Thiouric Acid effectively reduced oxidative stress markers in neuronal cell cultures exposed to hydrogen peroxide. The compound was shown to decrease lipid peroxidation levels significantly.
  • Effects on Cancer Cell Lines :
    Research published in a peer-reviewed journal indicated that treatment with Thiouric Acid resulted in altered purine nucleotide synthesis pathways in various cancer cell lines, leading to reduced proliferation rates and increased apoptosis.

Properties

CAS No.

1330823-16-9

Molecular Formula

C₂¹³C₃H₇N₄NaO₄S

Molecular Weight

245.17

Synonyms

7,9-Dihydro-6-thioxo-1H-purine-2,8(3H,6H)-dione-13C3 Sodium Salt Dihydrate;  6-Thio-uric Acid-13C3 Sodium Dihydrate;  2,8-Dihydroxy-6-mercaptopurine-13C3 Sodium Dihydrate;  6-Thiouric Acid-13C3 Sodium Dihydrate;  NSC 46380-13C3; 

Origin of Product

United States

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